

Technical Support Center: ENO4 Protein Purification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: EN4

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Welcome to the technical support center for the purification of ENO4 protein. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the expression and purification of recombinant ENO4.

Frequently Asked Questions (FAQs)

Q1: What is ENO4, and what are its key characteristics?

A1: ENO4, or Enolase 4, is a member of the enolase family of enzymes. It is predicted to function as a phosphopyruvate hydratase, playing a role in the glycolytic pathway. Notably, ENO4 is specifically expressed in motile cilia and is crucial for sperm motility and function. It is synthesized as a precursor of approximately 70 kDa, which is then proteolytically cleaved to its mature, functional form of about 60 kDa.

Q2: Which expression system is recommended for producing recombinant ENO4?

A2: While specific literature on optimal ENO4 expression is limited, *E. coli* is a common host for producing other enolase family members due to its rapid growth and high yield potential. However, since ENO4 undergoes proteolytic processing, a mammalian expression system (like HEK293 or CHO cells) might be more suitable to achieve the mature form of the protein, especially if the processing enzyme is not co-expressed in a bacterial system.

Q3: My His-tagged ENO4 protein is showing low yield after affinity chromatography. What are the possible causes?

A3: Low yield can be attributed to several factors:

- **Poor expression:** The protein may not be expressing well in the chosen host system. Optimization of expression conditions (e.g., temperature, induction time, codon usage) may be necessary.
 - **Insolubility:** The protein may be forming insoluble inclusion bodies. Try lowering the expression temperature or using a solubility-enhancing fusion tag.
 - **Inefficient lysis:** The cells may not be lysed completely, leaving a significant amount of protein in the cell debris. Ensure your lysis protocol is optimized for your expression host.
 - **Suboptimal binding to the resin:** The affinity tag may be inaccessible. Consider purifying under denaturing conditions if the native structure is not critical for downstream applications. Also, ensure the pH and ionic strength of your binding buffer are optimal for the affinity resin.
- [\[1\]](#)

Q4: I am observing significant protein aggregation during and after purification. How can I prevent this?

A4: Protein aggregation is a common challenge and can be addressed by:

- **Optimizing buffer conditions:** Screen different pH levels, salt concentrations, and additives. The inclusion of stabilizing agents like glycerol (5-20%), non-detergent sulfobetaines, or small amounts of mild detergents can be beneficial.[\[2\]](#)
- **Working at low temperatures:** Perform all purification steps at 4°C to minimize protein unfolding and aggregation.[\[3\]](#)
- **Maintaining low protein concentration:** High protein concentrations can promote aggregation. If possible, work with more dilute samples.[\[2\]](#)
- **Adding reducing agents:** For proteins with cysteine residues, including a reducing agent like DTT or TCEP (0.5-2 mM) can prevent the formation of intermolecular disulfide bonds.

Q5: After affinity purification of my His-tagged ENO4, I see many contaminating protein bands on my SDS-PAGE. What are these and how can I remove them?

A5: When expressing His-tagged proteins in E. coli, it is common for certain host proteins with histidine-rich regions to co-purify. Common contaminants include SlyD and ArnA.^[4]^[5] To remove these:

- Optimize wash steps: Increase the number of column washes and include a low concentration of imidazole (10-20 mM) in your wash buffer to outcompete weakly bound contaminants.^[6]
- Use a different E. coli strain: Strains like LOBSTR have been engineered to reduce the expression of common His-tag contaminants.^[4]
- Incorporate additional purification steps: Ion exchange chromatography (IEX) or size-exclusion chromatography (SEC) after the initial affinity step can effectively separate contaminants from the target protein.^[7]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your ENO4 purification experiments.

Issue 1: Low Purity of ENO4 After Affinity Chromatography

| Possible Cause | Recommended Solution |
|-----------------------------------|--|
| Co-purification of host proteins | Increase the stringency of your wash buffer by adding 10-20 mM imidazole. Perform additional wash steps before elution. Consider using a cobalt-based resin (TALON®), which can offer higher specificity than nickel-based resins. [6] |
| Non-specific binding to the resin | Increase the salt concentration (e.g., up to 500 mM NaCl) in your lysis and wash buffers to minimize ionic interactions. [7] |
| Protein degradation | Add a fresh protease inhibitor cocktail to your lysis buffer. Keep samples on ice or at 4°C throughout the purification process. |
| Nucleic acid contamination | Treat your cell lysate with DNase I to reduce viscosity and prevent nucleic acids from interfering with purification. |

Issue 2: ENO4 Protein is Found in the Insoluble Pellet (Inclusion Bodies)

| Possible Cause | Recommended Solution |
|-------------------------------------|---|
| High expression rate | Lower the induction temperature to 18-25°C and extend the induction time (e.g., overnight). Reduce the concentration of the inducing agent (e.g., IPTG). |
| Hydrophobic nature of the protein | Co-express with chaperone proteins to aid in proper folding. Use a solubility-enhancing fusion tag such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST). |
| Suboptimal buffer conditions | Screen different lysis buffers with varying pH and additives to find a condition that favors soluble expression. |
| Denaturation and refolding required | If expression in a soluble form is not achievable, the inclusion bodies can be solubilized using denaturants like urea or guanidinium chloride, followed by a refolding protocol. |

Issue 3: Loss of ENO4 Activity After Purification

| Possible Cause | Recommended Solution |
|-----------------------------|--|
| Protein instability | Ensure the purification buffers are within the optimal pH range for enolase activity. Add stabilizing agents like glycerol or metal cofactors (e.g., Mg^{2+}) if required for activity. |
| Harsh elution conditions | Avoid very low pH for elution if possible. If using imidazole, ensure it is removed promptly by dialysis or buffer exchange after elution. |
| Repeated freeze-thaw cycles | Aliquot the purified protein into single-use volumes before freezing to avoid repeated temperature changes. [3] |
| Improper storage | Store the purified protein at -80°C for long-term stability. For short-term storage, 4°C with a bacteriostatic agent may be suitable. |

Data Presentation

The following table provides an illustrative example of a purification summary for a hypothetical His-tagged ENO4 purification from a 1-liter E. coli culture. Note that these values are for demonstration purposes and actual results may vary.

| Purification Step | Total Protein (mg) | ENO4 Activity (Units)* | Specific Activity (Units/mg) | Yield (%) | Purity (Fold) |
|----------------------|--------------------|------------------------|------------------------------|-----------|---------------|
| Crude Lysate | 1500 | 3000 | 2.0 | 100 | 1 |
| Ni-NTA Affinity | 25 | 2400 | 96.0 | 80 | 48 |
| Ion Exchange (IEX) | 10 | 2100 | 210.0 | 70 | 105 |
| Size Exclusion (SEC) | 8 | 1950 | 243.8 | 65 | 122 |

*One unit of enolase activity is defined as the amount of enzyme that catalyzes the conversion of 1.0 μmol of 2-phosphoglycerate to phosphoenolpyruvate per minute under standard assay conditions.[\[8\]](#)

Experimental Protocols

Here are generalized protocols for the purification of a His-tagged ENO4 protein expressed in E. coli. These should be optimized for your specific experimental conditions.

Protocol 1: Expression and Lysis of His-tagged ENO4

- Expression:
 - Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with your ENO4 expression vector.

- Grow a 1 L culture in LB medium with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.
- Cool the culture to 20°C and induce protein expression with IPTG (final concentration 0.1-0.5 mM).
- Incubate overnight at 20°C with shaking.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Lysis:
 - Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP).
 - Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail.
 - Incubate on ice for 30 minutes.
 - Sonicate the cell suspension on ice using short bursts to avoid overheating until the lysate is no longer viscous.
 - Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes.
 - Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Collect the supernatant.

Protocol 2: Affinity Chromatography

- Column Preparation:
 - Equilibrate a Ni-NTA affinity column with 5-10 column volumes (CV) of Lysis Buffer.
- Binding:
 - Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 1 mL/min).
- Washing:

- Wash the column with 10-15 CV of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol, 1 mM TCEP) to remove non-specifically bound proteins.
- Elution:
 - Elute the bound ENO4 protein with 5 CV of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol, 1 mM TCEP). Collect fractions.
- Analysis:
 - Analyze the collected fractions by SDS-PAGE to identify those containing pure ENO4. Pool the pure fractions.

Protocol 3: Ion Exchange Chromatography (Polishing Step)

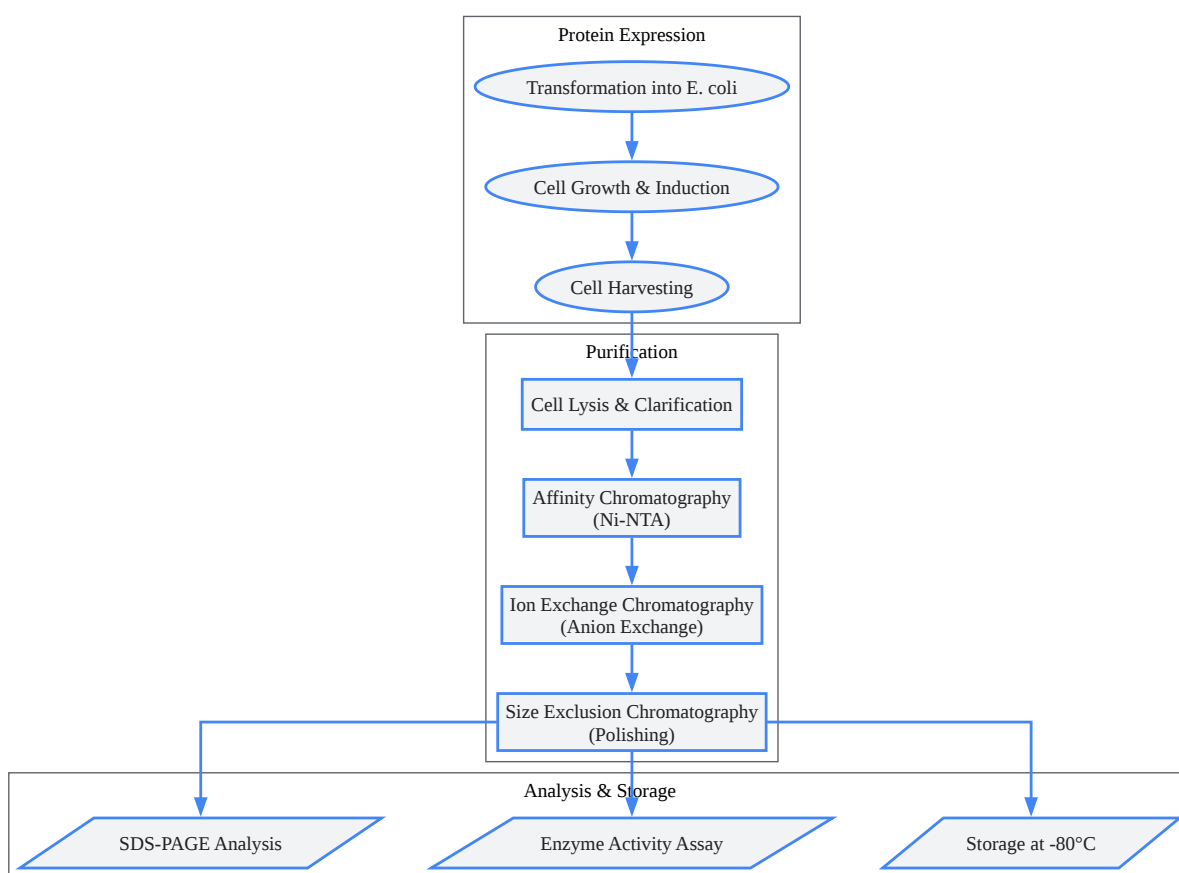
- Buffer Exchange:
 - Buffer exchange the pooled fractions from the affinity step into a low-salt IEX Buffer A (e.g., 20 mM Tris-HCl pH 8.0, 25 mM NaCl, 10% glycerol, 1 mM TCEP) using dialysis or a desalting column.
- IEX Protocol:
 - Equilibrate an anion exchange column (e.g., Q-sepharose) with IEX Buffer A.
 - Load the buffer-exchanged sample onto the column.
 - Wash the column with IEX Buffer A until the baseline is stable.
 - Elute the protein using a linear gradient of 0-100% IEX Buffer B (e.g., 20 mM Tris-HCl pH 8.0, 1 M NaCl, 10% glycerol, 1 mM TCEP) over 20 CV.
 - Collect fractions and analyze by SDS-PAGE.

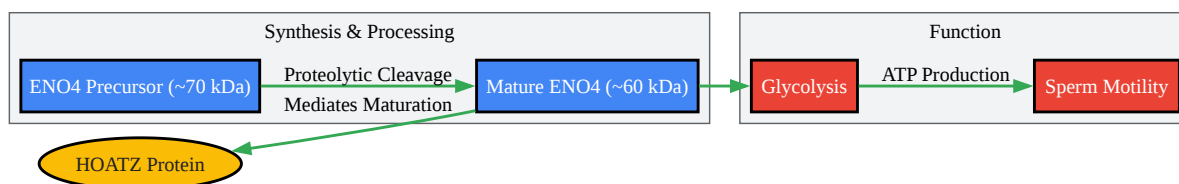
Protocol 4: Enolase Activity Assay

This protocol is a coupled enzyme assay to measure enolase activity.

- Reagent Preparation:
 - Assay Buffer: 100 mM Triethanolamine buffer, pH 7.4.
 - Substrate Mix: Prepare a solution containing 56 mM 2-Phosphoglycerate, 7 mM NADH, 20 mM ADP, 500 mM MgSO₄, and 2 M KCl in Assay Buffer.
 - Coupling Enzymes: A solution containing pyruvate kinase (PK) and lactate dehydrogenase (LDH).
- Assay Procedure:
 - In a cuvette, mix the Assay Buffer and the Substrate Mix.
 - Add the coupling enzymes (PK/LDH).
 - Add a known amount of your purified ENO4 sample to initiate the reaction.
 - Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
 - Calculate the activity based on the rate of absorbance change and the extinction coefficient of NADH.[\[8\]](#)

Visualizations





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- To cite this document: BenchChem. [Technical Support Center: ENO4 Protein Purification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2576287#challenges-in-eno4-protein-purification]

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